N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide
CAS No.: 942003-15-8
Cat. No.: VC5315503
Molecular Formula: C21H16ClN3OS
Molecular Weight: 393.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942003-15-8 |
|---|---|
| Molecular Formula | C21H16ClN3OS |
| Molecular Weight | 393.89 |
| IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C21H16ClN3OS/c1-14-5-7-15(8-6-14)20(26)25(13-17-4-2-3-11-23-17)21-24-18-10-9-16(22)12-19(18)27-21/h2-12H,13H2,1H3 |
| Standard InChI Key | HILBEIAMZKFJRH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The molecular formula of N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide is , with a molecular weight of 393.89 g/mol. Its IUPAC name, N-(6-chloro-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide, reflects the integration of three key structural components:
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A 6-chlorobenzo[d]thiazol-2-yl group, providing a heterocyclic scaffold with sulfur and nitrogen atoms.
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A 4-methylbenzamide moiety, contributing hydrophobicity and steric bulk.
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A pyridin-2-ylmethyl substituent, introducing a basic nitrogen atom capable of hydrogen bonding.
The compound’s three-dimensional conformation is stabilized by intramolecular interactions, including π-π stacking between the benzothiazole and pyridine rings and hydrogen bonding involving the amide group.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 942003-15-8 |
| Molecular Formula | |
| Molecular Weight | 393.89 g/mol |
| IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide |
| SMILES | CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl |
| InChIKey | HILBEIAMZKFJRH-UHFFFAOYSA-N |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of this compound typically involves a multi-step sequence:
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Benzothiazole Intermediate Preparation:
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6-Chloro-2-aminobenzothiazole is synthesized via cyclization of 2-amino-4-chlorothiophenol with cyanogen bromide.
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Amide Coupling:
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The benzothiazole amine reacts with 4-methylbenzoyl chloride in the presence of a coupling agent (e.g., HATU) to form the benzamide intermediate.
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N-Alkylation:
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The pyridin-2-ylmethyl group is introduced via alkylation with 2-(bromomethyl)pyridine under basic conditions (e.g., KCO).
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Yield optimization remains challenging due to steric hindrance during the N-alkylation step, with reported yields ranging from 45–60%.
Reactivity Profile
The compound demonstrates moderate stability under standard laboratory conditions (25°C, inert atmosphere) but degrades in the presence of strong oxidizers (e.g., HO) or extreme pH (<2 or >12). Key reactive sites include:
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The amide group, susceptible to hydrolysis under acidic/basic conditions.
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The chlorine atom at the 6-position, which may undergo nucleophilic substitution with thiols or amines.
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The pyridine nitrogen, capable of coordinating metal ions or forming salts with acids.
Comparative Analysis with Analogous Compounds
Table 2: Structural and Functional Comparison
The methoxy analog exhibits higher aqueous solubility due to the polar methoxy group, while the cyano derivative shows stronger DNA intercalation, attributed to the electron-withdrawing cyano substituent .
Future Directions and Applications
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Oncology: Development of targeted delivery systems (e.g., nanoparticle conjugates) to enhance tumor specificity.
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Antimicrobials: Modification of the pyridine moiety to improve Gram-negative bacterial penetration.
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Chemical Biology: Use as a fluorescent probe by introducing imaging tags (e.g., BODIPY) at the methyl position.
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